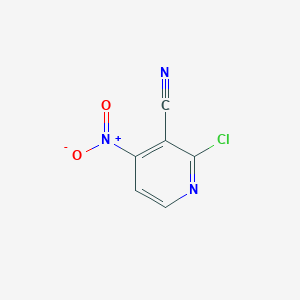
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid is an organic compound with a complex structure that includes a pyridazine ring, a methoxy group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylphenylacetic acid: Shares the dimethylphenyl group but lacks the pyridazine ring.
Meldrum’s acid: Contains a similar dioxane ring structure but differs in functional groups and overall structure.
Uniqueness
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its combination of a pyridazine ring with a methoxy and dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H16N2O4 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2-[3-(2,5-dimethylphenyl)-4-methoxy-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O4/c1-9-4-5-10(2)11(6-9)15-12(21-3)7-13(18)17(16-15)8-14(19)20/h4-7H,8H2,1-3H3,(H,19,20) |
Clave InChI |
TVWGNTGUSCBQMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)




![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)

![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)

![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)


